N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-methylthiazole-4-carboxamide

Description

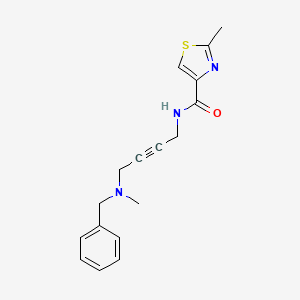

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-methylthiazole-4-carboxamide is a synthetic small molecule featuring a 2-methylthiazole-4-carboxamide core linked to a benzyl(methyl)amino-substituted butynyl chain.

Properties

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-methyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3OS/c1-14-19-16(13-22-14)17(21)18-10-6-7-11-20(2)12-15-8-4-3-5-9-15/h3-5,8-9,13H,10-12H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRHVTUTDDVBTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)NCC#CCN(C)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-methylthiazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and activity against various biological targets, supported by relevant research findings.

The synthesis of this compound typically involves a multi-step process:

- Formation of the Alkyne Intermediate : A suitable alkyne precursor is reacted with a benzyl(methyl)amine derivative.

- Coupling Reaction : The alkyne intermediate is coupled with 2-methylthiazole-4-carboxylic acid or its derivatives in the presence of a base.

The compound's molecular formula is , with a molecular weight of approximately 338.43 g/mol. Its solubility and stability under various conditions are crucial for its biological applications .

This compound exhibits its biological effects through interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various signaling pathways, influencing cellular responses. Research indicates that the compound may inhibit certain enzymes involved in cancer cell proliferation and survival .

Antimicrobial Activity

Studies have shown that thiazole derivatives, including this compound, possess significant antimicrobial properties. For instance, related thiazole compounds have demonstrated effectiveness against Mycobacterium tuberculosis, with some derivatives exhibiting minimum inhibitory concentrations (MICs) as low as 0.06 µg/ml . The mechanism likely involves inhibition of key metabolic pathways within the bacteria.

Antitumor Activity

The compound has been investigated for its potential antitumor effects. In vitro studies have revealed that it can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways . The structure–activity relationship (SAR) studies indicate that modifications to the thiazole ring significantly affect cytotoxicity, suggesting that specific functional groups enhance its antitumor activity .

Research Findings and Case Studies

A recent study evaluated the effects of this compound on human colon cancer cell lines. The results indicated a dose-dependent increase in multipolar spindle formation, suggesting a potential mechanism for disrupting normal mitotic processes in cancer cells .

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Research Findings and Data

Table 1: Comparative Pharmacological Data (Hypothetical)

Notes:

- Data for the main compound is extrapolated from structural analogs.

- reports p<0.001 significance for receptor activity, suggesting robust target engagement for pyridinyl-thiazoles .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-methylthiazole-4-carboxamide, and how can steric hindrance be mitigated during alkyne functionalization?

Methodological Answer:

The synthesis of this compound involves sequential coupling of the thiazole-4-carboxamide core with a propargylamine intermediate. Key steps include:

- Thiazole Core Activation : Use coupling agents like EDCI/HOBt to activate the carboxylic acid group of 2-methylthiazole-4-carboxylic acid, as demonstrated in analogous thiazole carboxamide syntheses .

- Alkyne Functionalization : To reduce steric hindrance during the reaction of the alkyne moiety with benzyl(methyl)amine, employ low-temperature conditions (0–5°C) and polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity. Microwave-assisted synthesis may accelerate reaction rates while minimizing side products .

- Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) or preparative HPLC is recommended for isolating the final product, with LC-MS and / NMR used to confirm purity and regioselectivity .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure and confirming regioselectivity?

Methodological Answer:

- NMR Spectroscopy : NMR can resolve the alkyne proton (δ ~2.5–3.5 ppm) and benzyl/methyl groups (δ ~3.0–4.0 ppm for N-CH, δ ~7.2–7.4 ppm for aromatic protons). NMR confirms the carboxamide carbonyl (δ ~165–170 ppm) and alkyne carbons (δ ~70–85 ppm) .

- X-ray Crystallography : For unambiguous structural confirmation, use a Stoe IPDS diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Employ SHELX-97 for structure solution and refinement, particularly to resolve the alkyne geometry and hydrogen-bonding interactions (e.g., O–H⋯N), as seen in related thiazole derivatives .

Advanced: How can researchers resolve discrepancies in biological activity data for this compound across different assays?

Methodological Answer:

- Orthogonal Assays : Validate conflicting results using multiple assays (e.g., enzymatic inhibition, cell viability, and binding affinity studies). For example, if cholinesterase inhibition data varies, cross-check with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

- Metabolic Stability Testing : Use liver microsomes or hepatocyte models to assess whether metabolic degradation (e.g., cytochrome P450 interactions) contributes to inconsistent in vivo vs. in vitro activity .

- Data Normalization : Include positive controls (e.g., known inhibitors) and normalize results to account for batch-to-batch variability in compound purity, as highlighted in thiazole-based drug discovery studies .

Advanced: What strategies optimize X-ray crystallography for resolving the alkyne moiety and hydrogen-bonding networks in this compound?

Methodological Answer:

- Crystal Growth : Co-crystallize the compound with heavy atoms (e.g., iodine derivatives) to enhance diffraction quality. Use slow evaporation in polar solvents (e.g., methanol/water) to obtain single crystals .

- Data Collection : Collect high-resolution data (θ > 25°) at low temperatures (100 K) to minimize thermal motion artifacts. For weak alkyne signals, extend exposure times or use a CCD detector for improved sensitivity .

- Refinement : Apply anisotropic displacement parameters for non-hydrogen atoms and constrain alkyne bond lengths to 1.20 Å during SHELXL refinement. Hydrogen-bonding networks (e.g., O–H⋯N) should be validated using PLATON’s ADDSYM tool to check for missed symmetry .

Advanced: How can in silico methods predict the pharmacokinetic profile of this compound, particularly its blood-brain barrier (BBB) penetration?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model the compound’s interaction with lipid bilayers, focusing on logP (2.5–3.5) and polar surface area (<90 Ų) as critical BBB permeability predictors .

- QSAR Modeling : Train models on datasets of thiazole derivatives with known BBB penetration data. Descriptors like molar refractivity and hydrogen-bond donor count (e.g., 1–2 donors) are key .

- CYP450 Inhibition Prediction : Employ SwissADME or ADMETLab to assess CYP3A4/2D6 interactions, which may explain metabolic instability in vitro .

Advanced: What experimental design principles apply to structure-activity relationship (SAR) studies of this compound’s thiazole core?

Methodological Answer:

- Core Modifications : Synthesize analogs with substituted benzyl groups (e.g., electron-withdrawing Cl or CF) on the alkyne to evaluate electronic effects on target binding. Compare IC values across analogs to identify key pharmacophores .

- Bioisosteric Replacement : Replace the alkyne with a triazole or amide linker to assess rigidity and hydrogen-bonding capacity. Use SPR (surface plasmon resonance) to measure binding kinetics .

- Crystallographic SAR : Overlay X-ray structures of analogs with the target protein (e.g., kinase or protease) to map steric clashes or favorable π-π interactions, as demonstrated in related benzothiazole studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.